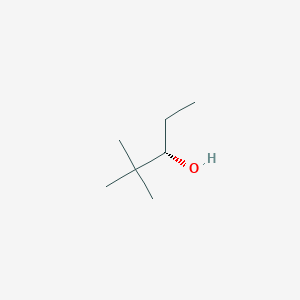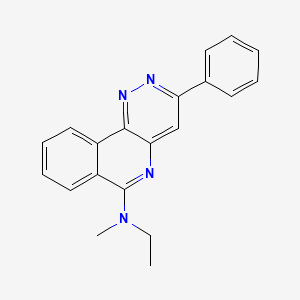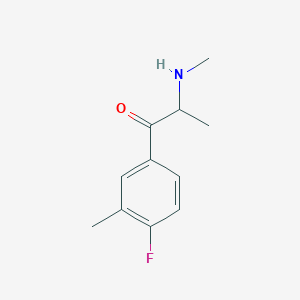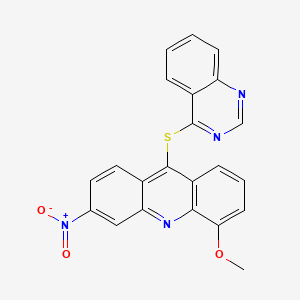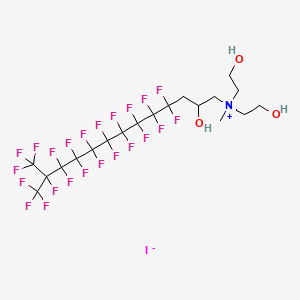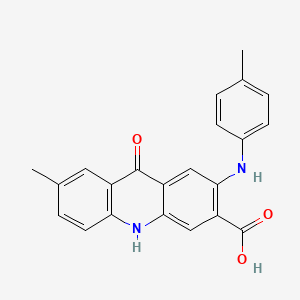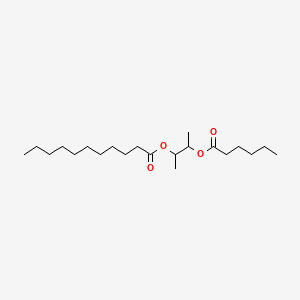
Nickel gamma-aminobutyratopantothenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel gamma-aminobutyratopantothenate is a complex compound with the molecular formula C13H23N2NiO7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nickel gamma-aminobutyratopantothenate typically involves the reaction of nickel salts with gamma-aminobutyric acid and pantothenic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel gamma-aminobutyratopantothenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various ligands, including amines and phosphines, can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different ligands .
Applications De Recherche Scientifique
Nickel gamma-aminobutyratopantothenate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials, including nickel-based alloys and coatings
Mécanisme D'action
The mechanism of action of nickel gamma-aminobutyratopantothenate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Nickel gamma-aminobutyratopantothenate can be compared with other similar compounds, such as:
Nickel gamma-aminobutyrate: Similar in structure but lacks the pantothenate moiety, leading to different chemical and biological properties.
Nickel pantothenate: Contains the pantothenate group but lacks the gamma-aminobutyric acid component, resulting in distinct reactivity and applications.
Nickel complexes with other amino acids: These compounds share some similarities but differ in their specific ligands and resulting properties
Propriétés
Numéro CAS |
85625-89-4 |
|---|---|
Formule moléculaire |
C13H23N2NiO7 |
Poids moléculaire |
378.02 g/mol |
Nom IUPAC |
4-azanidylbutanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;nickel(3+) |
InChI |
InChI=1S/C9H17NO5.C4H8NO2.Ni/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3-1-2-4(6)7;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-3H2,(H,6,7);/q;-1;+3/p-2 |
Clé InChI |
CKNXVUIIQWLEGC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C(CC(=O)[O-])C[NH-].[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



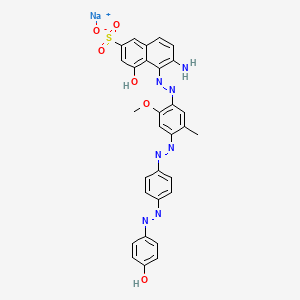

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)

